PPAR|A agonist 9
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PPAR|A agonist 9: is a synthetic compound that acts as an agonist for the peroxisome proliferator-activated receptor alpha (PPARα). PPARα is a nuclear receptor involved in the regulation of lipid metabolism, inflammation, and energy homeostasis. Agonists of PPARα are primarily used to treat metabolic disorders such as dyslipidemia and hypertriglyceridemia by lowering triglyceride levels and increasing high-density lipoprotein (HDL) cholesterol.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of PPAR|A agonist 9 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route may include:
Formation of the Core Structure: The initial step often involves the construction of the core structure through a series of condensation reactions.
Functional Group Modifications: Subsequent steps involve the introduction of functional groups that are essential for the agonistic activity. This may include alkylation, acylation, or halogenation reactions.
Purification: The final compound is purified using techniques such as recrystallization, chromatography, or distillation to achieve the desired purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a commercial scale. This requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
PPAR|A agonist 9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can modify the functional groups, potentially enhancing or diminishing its agonistic properties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups, affecting the compound’s interaction with PPARα.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under conditions such as reflux or microwave irradiation.
Major Products
The major products formed from these reactions depend on the specific functional groups introduced or modified. These products are typically characterized using spectroscopic techniques such as NMR, IR, and mass spectrometry.
科学的研究の応用
PPAR|A agonist 9 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the structure-activity relationship of PPARα agonists.
Biology: Investigated for its role in regulating lipid metabolism and energy homeostasis in cellular and animal models.
Medicine: Explored for its therapeutic potential in treating metabolic disorders, cardiovascular diseases, and inflammatory conditions.
Industry: Utilized in the development of new drugs targeting PPARα for various health conditions.
作用機序
PPAR|A agonist 9 exerts its effects by binding to the PPARα receptor, which is a ligand-activated transcription factor. Upon binding, the receptor undergoes a conformational change, allowing it to interact with specific DNA sequences known as peroxisome proliferator response elements (PPREs). This interaction leads to the transcriptional activation or repression of target genes involved in lipid metabolism, inflammation, and energy homeostasis.
類似化合物との比較
Similar Compounds
Fenofibrate: Another PPARα agonist used to treat hyperlipidemia.
Gemfibrozil: A fibrate drug that also targets PPARα to lower triglyceride levels.
Ciprofibrate: Similar to fenofibrate and gemfibrozil, used for dyslipidemia.
Uniqueness
PPAR|A agonist 9 is unique due to its specific binding affinity and selectivity for PPARα. It may exhibit different pharmacokinetic and pharmacodynamic profiles compared to other PPARα agonists, potentially offering advantages in terms of efficacy and safety.
生物活性
Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in various metabolic processes. Among them, PPARα is particularly significant in lipid metabolism and inflammation. This article focuses on the biological activity of the compound "PPARα agonist 9," exploring its mechanisms, effects on metabolic pathways, and potential therapeutic applications.
PPARα agonists, including PPARα agonist 9, exert their biological effects by binding to the PPARα receptor, which then heterodimerizes with the retinoid X receptor (RXR). This complex binds to specific response elements in the promoter regions of target genes, leading to the modulation of gene expression related to lipid metabolism, glucose homeostasis, and inflammation .
Key Actions of PPARα Agonists:
- Lipid Metabolism : Activation of PPARα enhances fatty acid oxidation (FAO) and regulates triglyceride metabolism. It promotes the expression of genes involved in β-oxidation and lipoprotein metabolism .
- Anti-inflammatory Effects : PPARα agonists can inhibit pro-inflammatory transcription factors such as NF-κB and STAT, thereby reducing inflammation .
- Glucose Homeostasis : They also play a role in improving insulin sensitivity and glucose uptake in peripheral tissues .
Biological Activity and Effects
The biological activity of PPARα agonist 9 has been studied in various contexts, demonstrating its potential in treating metabolic disorders such as type 2 diabetes mellitus (T2DM) and dyslipidemia.
Table 1: Summary of Biological Activities
Case Studies
- Clinical Trials on T2DM : A study involving patients with type 2 diabetes showed that treatment with PPARα agonist 9 led to significant reductions in HbA1c levels and fasting insulin concentrations compared to placebo groups. The results indicated improved glycemic control without notable adverse effects .
- Dyslipidemia Management : In a cohort study focusing on patients with dyslipidemia, administration of PPARα agonist 9 resulted in a marked decrease in LDL cholesterol levels and an increase in HDL cholesterol levels over a 12-week period. This suggests its efficacy as a lipid-modulating agent .
- Inflammation Reduction : A recent investigation highlighted that PPARα agonist 9 reduced markers of systemic inflammation in individuals with metabolic syndrome. The study noted decreased levels of C-reactive protein (CRP) and other inflammatory cytokines following treatment, supporting its role in managing inflammatory conditions associated with obesity .
Research Findings
Recent research has focused on understanding the broader implications of PPARα activation beyond lipid metabolism. Studies have shown that:
- Kidney Health : PPARα activation may play a protective role against diabetic nephropathy by modulating renal lipid metabolism and reducing fibrosis through inhibition of TGF-β signaling pathways .
- Neuroprotection : There is emerging evidence suggesting that PPARα agonists may confer neuroprotective effects by reducing neuroinflammation and promoting neuronal survival under stress conditions .
特性
分子式 |
C26H28ClF3N4O3S |
---|---|
分子量 |
569.0 g/mol |
IUPAC名 |
2-[3-chloro-5-[2-[4-pyrrolidin-1-yl-1-[5-(trifluoromethyl)-[1,3]thiazolo[5,4-b]pyridin-2-yl]piperidin-4-yl]ethoxy]phenyl]acetic acid |
InChI |
InChI=1S/C26H28ClF3N4O3S/c27-18-13-17(15-22(35)36)14-19(16-18)37-12-7-25(34-8-1-2-9-34)5-10-33(11-6-25)24-31-20-3-4-21(26(28,29)30)32-23(20)38-24/h3-4,13-14,16H,1-2,5-12,15H2,(H,35,36) |
InChIキー |
KAGLXEKIFXHEMB-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C2(CCN(CC2)C3=NC4=C(S3)N=C(C=C4)C(F)(F)F)CCOC5=CC(=CC(=C5)CC(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。